LP99
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Overview
Description
LP99 is a potent and selective inhibitor of the bromodomain-containing proteins BRD7 and BRD9. These proteins are part of the human SWI/SNF chromatin-remodeling complexes, which play a crucial role in regulating gene expression by modifying the structure of chromatin. This compound has been shown to disrupt the binding of BRD7 and BRD9 to chromatin, making it a valuable tool for studying the functions of these proteins in various biological processes .
Mechanism of Action
Target of Action
LP99, also known as N-((2R,3S)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxo-1,2-dihydroquinolin-7-yl)-6-oxopiperidin-3-yl)-2-methylpropane-1-sulfonamide, is a selective inhibitor of the bromodomain-containing proteins BRD7 and BRD9 . These proteins participate in chromatin remodeling as part of the SWI/SNF complex .
Mode of Action
This compound binds to the bromodomains of BRD7 and BRD9, exhibiting selectivity for these targets over a panel of 48 bromodomains . The binding of this compound to these targets disrupts their interaction with chromatin, thereby influencing gene expression .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the regulation of gene expression through chromatin remodeling. By inhibiting BRD7 and BRD9, this compound disrupts the normal functioning of the SWI/SNF complex, which plays a crucial role in the regulation of gene transcription .
Result of Action
The inhibition of BRD7 and BRD9 by this compound leads to changes in gene expression. Specifically, this compound has been shown to minimally influence BRD9-dependent gene expression in acute myeloid leukemia (AML) cell lines . .
Biochemical Analysis
Biochemical Properties
LP99 is known for its high affinity and selectivity towards the BRD7 and BRD9 bromodomains. The compound binds to these bromodomains with dissociation constants (Kd) of 99 nM for BRD9 and 909 nM for BRD7 . The interaction between this compound and the bromodomains involves hydrogen bonding with conserved asparagine residues and water molecules, mimicking the acetyl-lysine recognition motif . This binding disrupts the association of BRD7 and BRD9 with acetylated histones, thereby inhibiting their function in chromatin remodeling .
Cellular Effects
This compound has been shown to influence various cellular processes by inhibiting the activity of BRD7 and BRD9. In cellular assays, this compound disrupts the binding of BRD7 and BRD9 to chromatin, leading to changes in gene expression . This inhibition affects cell signaling pathways and can modulate the secretion of pro-inflammatory cytokines, such as interleukin-6 (IL-6), in THP-1 cells . Additionally, this compound has been reported to have dose-dependent effects on cellular functions, including the recovery time in fluorescence recovery after photobleaching (FRAP) assays .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the bromodomains of BRD7 and BRD9. This binding is facilitated by the compound’s N-methyl amide moiety, which forms hydrogen bonds with conserved asparagine residues and water molecules in the bromodomain binding pocket . By occupying the acetyl-lysine recognition site, this compound prevents the interaction of BRD7 and BRD9 with acetylated histones, thereby inhibiting their role in chromatin remodeling and gene expression regulation . This inhibition can lead to changes in the expression of genes involved in inflammatory responses and other cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular functions. Studies have shown that this compound remains effective in inhibiting BRD7 and BRD9 activity over extended periods, with minimal degradation . The long-term effects of this compound on cellular functions, such as gene expression and cytokine secretion, may vary depending on the duration of exposure and the specific cellular context .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied to understand its dosage-dependent impact. In these studies, this compound has been shown to exhibit threshold effects, where low doses effectively inhibit BRD7 and BRD9 activity without causing significant toxicity . At higher doses, this compound may induce adverse effects, including cytotoxicity and changes in cellular metabolism . These findings highlight the importance of optimizing the dosage of this compound to achieve the desired therapeutic effects while minimizing potential side effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to its interaction with BRD7 and BRD9. The compound disrupts the binding of these bromodomains to chromatin, affecting the regulation of gene expression and metabolic processes . By inhibiting BRD7 and BRD9, this compound can influence metabolic flux and the levels of metabolites involved in various cellular pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound is known to be transported into cells and distributed within the cytoplasm and nucleus, where it interacts with BRD7 and BRD9 . The compound’s localization is influenced by its binding to chromatin and its ability to penetrate cellular membranes . Additionally, this compound may interact with transporters and binding proteins that facilitate its distribution within different cellular compartments .
Subcellular Localization
This compound primarily localizes to the nucleus, where it exerts its inhibitory effects on BRD7 and BRD9 . The compound’s subcellular localization is directed by its ability to bind to acetylated histones and disrupt chromatin interactions . This targeting is essential for this compound’s function as an epigenetic probe, allowing it to modulate gene expression and chromatin structure within the nucleus . The specific targeting signals and post-translational modifications that direct this compound to the nucleus are still being studied, but its nuclear localization is a key aspect of its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LP99 involves several key steps, starting from readily available starting materials. The synthetic route typically includes the following steps :
Formation of the Quinolone Core: The synthesis begins with the formation of the quinolone core through a series of reactions, including the condensation of ethyl acetoacetate with aniline derivatives, followed by cyclization and oxidation.
Introduction of the Piperidine Ring: The quinolone core is then modified to introduce the piperidine ring. This step involves the use of palladium-catalyzed Buchwald-Hartwig coupling reactions to attach various cyclic amides, carbamates, and ureas to the quinolone core.
Final Modifications:
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
LP99 undergoes several types of chemical reactions, including:
Substitution Reactions: The introduction of various functional groups to the quinolone core and piperidine ring involves substitution reactions, often facilitated by palladium-catalyzed coupling reactions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Palladium Catalysts: Used in Buchwald-Hartwig coupling reactions to introduce cyclic amides, carbamates, and ureas.
Oxidizing Agents: Used in the formation of the quinolone core.
Reducing Agents:
Major Products
The major product formed from these reactions is this compound itself, which is characterized by its potent and selective inhibition of BRD7 and BRD9 .
Scientific Research Applications
LP99 has a wide range of scientific research applications, including:
Epigenetics Research: This compound is used as a chemical probe to study the functions of BRD7 and BRD9 in chromatin remodeling and gene expression
Inflammation Studies: This compound has been shown to inhibit the secretion of interleukin 6, a pro-inflammatory cytokine, suggesting its potential use in studying inflammatory processes.
Cancer Research: By disrupting the binding of BRD7 and BRD9 to chromatin, this compound can be used to investigate the role of these proteins in cancer development and progression.
Drug Development: This compound serves as a lead compound for the development of new drugs targeting bromodomain-containing proteins.
Comparison with Similar Compounds
LP99 is unique in its selectivity and potency for BRD7 and BRD9 compared to other bromodomain inhibitors. Similar compounds include:
I-BRD9: Another selective inhibitor of BRD9, but with different chemical properties and potency.
TP-472: A more recent inhibitor of BRD9 and BRD7, with higher potency and selectivity compared to this compound.
This compound stands out due to its well-characterized mechanism of action and its use as a chemical probe in various research applications .
Properties
IUPAC Name |
N-[(2R,3S)-2-(4-chlorophenyl)-1-(1,4-dimethyl-2-oxoquinolin-7-yl)-6-oxopiperidin-3-yl]-2-methylpropane-1-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30ClN3O4S/c1-16(2)15-35(33,34)28-22-11-12-24(31)30(26(22)18-5-7-19(27)8-6-18)20-9-10-21-17(3)13-25(32)29(4)23(21)14-20/h5-10,13-14,16,22,26,28H,11-12,15H2,1-4H3/t22-,26+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVDRREOUMKACNJ-BKMJKUGQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)N3C(C(CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N(C2=C1C=CC(=C2)N3[C@@H]([C@H](CCC3=O)NS(=O)(=O)CC(C)C)C4=CC=C(C=C4)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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